molecular formula C21H15N3O3 B11557602 2'-Amino-6'-methyl-2-oxo-5'-(phenylcarbonyl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile

2'-Amino-6'-methyl-2-oxo-5'-(phenylcarbonyl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile

Cat. No.: B11557602
M. Wt: 357.4 g/mol
InChI Key: QIVBTMVLJLAQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-amino-5’-benzoyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-5’-benzoyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyran precursor under acidic or basic conditions to form the spiro[indole-pyran] structure.

    Functional Group Introduction:

    Final Cyclization and Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and benzoyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2’-amino-5’-benzoyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-benzoyl-6-methyl-2-oxo-1,2-dihydroindole-3-carbonitrile
  • 2-amino-5-benzoyl-6-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3-carboxamide

Uniqueness

The uniqueness of 2’-amino-5’-benzoyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile lies in its spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and enhances its potential as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2'-amino-5'-benzoyl-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carbonitrile

InChI

InChI=1S/C21H15N3O3/c1-12-17(18(25)13-7-3-2-4-8-13)21(15(11-22)19(23)27-12)14-9-5-6-10-16(14)24-20(21)26/h2-10H,23H2,1H3,(H,24,26)

InChI Key

QIVBTMVLJLAQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.